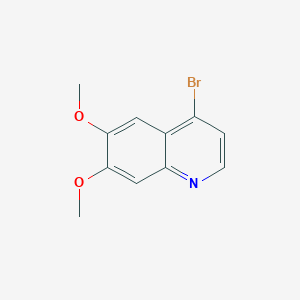

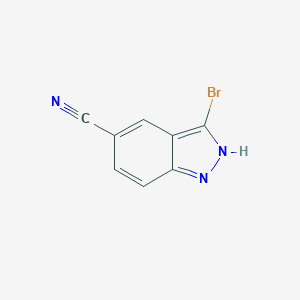

4-Bromo-6,7-dimethoxyquinoline

Descripción general

Descripción

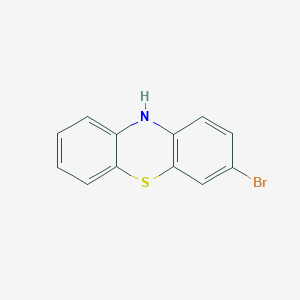

4-Bromo-6,7-dimethoxyquinoline is a compound that is structurally related to various quinoline derivatives which have been studied for their potential in medicinal chemistry. The presence of bromine and methoxy groups on the quinoline scaffold is of particular interest due to their influence on the biological activity and chemical reactivity of these compounds.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a related compound, was achieved by bromination of an intermediate quinazoline derivative . Similarly, 6-bromo-4-iodoquinoline was synthesized from 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline through a series of cyclization and substitution reactions . These methods highlight the versatility of quinoline scaffolds in undergoing various chemical transformations to introduce different substituents, such as bromine.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be significantly altered by the introduction of substituents. For example, the compound 2-Bromo-5,7-dimethoxy-4-phenylquinoline was synthesized and its crystal structure revealed two independent molecules with different orientations of the phenyl ring relative to the quinoline ring system . This indicates that the substituents can influence the overall conformation and packing of the molecules in the solid state.

Chemical Reactions Analysis

Quinoline derivatives participate in a variety of chemical reactions. The bromination of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid allylamide, for instance, resulted in the addition of bromine to the allyl double bond rather than halocyclization . This demonstrates the reactivity of the allyl group in the presence of bromine and provides insights into the regioselectivity of halogenation reactions in these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their functional groups. For example, the introduction of bromine and methoxy groups can affect the solubility, fluorescence, and quantum efficiency of these compounds. The compound 8-bromo-7-hydroxyquinoline (BHQ) was found to have greater single-photon quantum efficiency than other photolabile protecting groups and showed sensitivity to multiphoton-induced photolysis, making it useful for biological applications .

Aplicaciones Científicas De Investigación

Application 1: Treatment of Glioblastoma Multiforme

- Summary of the Application : The compound 4-Bromo-6,7-dimethoxyquinoline is used as a derivative in the creation of a novel quinazoline derivative, WHI-P154 . This derivative has shown significant cytotoxic activity against human glioblastoma cells .

- Methods of Application or Experimental Procedures : The in vitro antiglioblastoma activity of WHI-P154 was amplified and rendered selective by conjugation to recombinant human epidermal growth factor (EGF) . The EGF-P154 conjugate was able to bind to and enter target glioblastoma cells within 10-30 min via receptor-mediated endocytosis by inducing internalization of the EGF-R molecules .

- Results or Outcomes : In vitro treatment with EGF-P154 resulted in killing of glioblastoma cells at nanomolar concentrations with an IC50 of 813 +/- 139 nM . The in vivo administration of EGF-P154 resulted in delayed tumor progression and improved tumor-free survival in a severe combined immunodeficient mouse glioblastoma xenograft model .

Application 2: Inhibition of G9a

- Summary of the Application : 4-Bromo-6,7-dimethoxyquinoline is used as a derivative in the creation of 2,4-diamino-6,7-dimethoxyquinoline derivatives, which have been identified as inhibitors of G9a . G9a is a histone lysine methyltransferase (HKMT) involved in epigenetic regulation via the installation of histone methylation marks .

- Methods of Application or Experimental Procedures : The compound was designed and synthesized as part of a range of heterocyclic scaffolds, and its ability to inhibit G9a was investigated .

- Results or Outcomes : The studies led to an improved understanding of the key pharmacophoric features of BIX-01294 and the identification of a new core quinoline inhibitory scaffold, which retains excellent potency and high selectivity .

Application 3: Antitumor Activity

- Summary of the Application : 4-Bromo-6,7-dimethoxyquinoline is used as a derivative in the creation of 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one . This compound demonstrated significant antitumor activity .

- Methods of Application or Experimental Procedures : The compound was synthesized and its antitumor activity was tested against various cancer cell lines .

- Results or Outcomes : The compound demonstrated significant antitumor activity with IC50 values of 0.4, 0.4, 0.4, and 0.9 µM against 2774, SKOV-3, HL-60, and H460 cancer cell lines, respectively .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-bromo-6,7-dimethoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-14-10-5-7-8(12)3-4-13-9(7)6-11(10)15-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVHJHVTRNXFOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583005 | |

| Record name | 4-Bromo-6,7-dimethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-6,7-dimethoxyquinoline | |

CAS RN |

666734-51-6 | |

| Record name | 4-Bromo-6,7-dimethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B152512.png)

![2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B152516.png)

![2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B152538.png)

![3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B152542.png)